4-Fluoro-benzyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-benzyl fluoride is an organic compound with the molecular formula C7H6F2 It is a derivative of benzyl fluoride where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-benzyl fluoride can be synthesized through several methods. One common approach involves the direct fluorination of benzyl fluoride using a fluorinating agent such as Selectfluor. This reaction typically occurs under mild conditions and provides good yields . Another method involves the substitution of a halogenated benzyl compound, such as 4-fluorobenzyl chloride, with a fluoride source .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance efficiency and selectivity. For example, a palladium-catalyzed direct monofluoromethylation of arylboronic esters can be used to produce monofluoromethyl arenes at room temperature . This method is advantageous due to its functional group tolerance and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-benzyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction Reactions: Reduction of this compound can yield 4-fluorobenzyl alcohol.
Common Reagents and Conditions
Selectfluor: Used for direct fluorination reactions.
N-Fluorobenzenesulfonimide (NFSI): Employed in C-H fluorination reactions.
Palladium Catalysts: Utilized in catalytic fluorination processes.
Major Products Formed
4-Fluorobenzaldehyde: Formed through oxidation reactions.
4-Fluorobenzoic Acid: Another oxidation product.
4-Fluorobenzyl Alcohol: Formed through reduction reactions.
Scientific Research Applications
4-Fluoro-benzyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-benzyl fluoride involves its ability to participate in various chemical reactions due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius allow it to influence the reactivity and stability of the compound. In enzyme-catalyzed reactions, the fluorine atom can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl Chloride: Similar in structure but contains a chlorine atom instead of a fluoride atom.
4-Fluorobenzoyl Fluoride: Contains an additional carbonyl group compared to 4-fluoro-benzyl fluoride.
Benzyl Fluoride: Lacks the fluorine substitution on the benzene ring.
Uniqueness
This compound is unique due to the presence of the fluorine atom on the benzene ring, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C7H6F2 |
---|---|
Molecular Weight |
128.12 g/mol |
IUPAC Name |
1-fluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H6F2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 |
InChI Key |
POAUIYXXQBMWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.